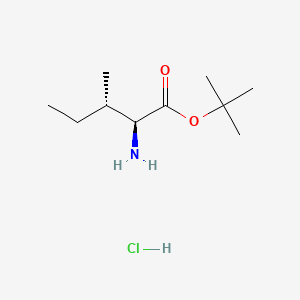
N-(3-methylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as MMPTC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MMPTC belongs to the class of compounds known as thiophenes, which have been shown to have various biological activities.
Scientific Research Applications
Dearomatising Cyclisations and Rearrangements
Thiophene-3-carboxamides, bearing substituents, undergo dearomatising cyclisation when treated with lithium diisopropylamide (LDA). These rearrangements lead to the formation of various products such as pyrrolinones, azepinones, or partially saturated azepinothiophenes. This demonstrates the compound's versatility in synthetic organic chemistry, allowing for the generation of diverse heterocyclic structures which could have potential applications in drug development and materials science (Clayden et al., 2004).
Synthesis of Pyrroline Derivatives
A method described for synthesizing 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines showcases a facile and efficient approach. This involves the treatment of N-propargylic β-enaminones with 4-nitrobenzenesulfenyl chloride followed by nucleophilic cyclization. The process demonstrates the compound's potential in constructing complex molecules that could be of interest for pharmacological studies (Korkmaz & Zora, 2020).
Heterocyclic Synthesis Enhancements
The use of thiophene derivatives in heterocyclic synthesis is crucial for the development of new compounds with potential biological activities. For example, thiophenylhydrazonoacetates have been utilized to yield a variety of derivatives such as pyrazole, isoxazole, pyrimidine, and triazine. These synthetic methodologies provide a gateway for the creation of novel molecules that could be tested for various pharmacological properties (Mohareb et al., 2004).
Application in Conducting Polymers
A mixture of isomers including thiophene-2-yl-substituted pyrroles has been synthesized and polymerized, resulting in soluble polymers with potential electrochromic device applications. This research points towards the compound's potential utility in materials science, specifically in the development of new materials for electronic applications (Variş et al., 2006).
Exploring Structural Diversity
The study on the role of ligand conformation in the structural diversity of copper(II) and silver(I) coordination polymers containing an angular dipyridyl ligand with an amide spacer reveals the intricacy of molecular design. Such research underscores the potential of thiophene derivatives in contributing to the field of coordination chemistry and the design of metal-organic frameworks (MOFs) for catalysis, separation, or storage applications (Yeh et al., 2008).
properties
IUPAC Name |
N-(3-methylphenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-16-8-10-18(11-9-16)20-15-27-22(21(20)25-12-3-4-13-25)23(26)24-19-7-5-6-17(2)14-19/h3-15H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOHMHBGZLIPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(oxolan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2746160.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-cyanobenzenesulfonamide](/img/structure/B2746161.png)


![N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2746166.png)






![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)